4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
説明
4-[4-(9H-Fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (CAS 714201-06-6) is a piperazine derivative featuring a 9H-fluoren-9-yl substituent and a 4-oxobutanoic acid moiety. Its molecular formula is C21H22N2O3, with a molecular weight of 350.4 g/mol . The fluorenyl group imparts significant hydrophobicity, which may enhance blood-brain barrier penetration, while the carboxylic acid terminus provides water solubility and opportunities for further functionalization .
特性
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIBNUAZPYGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Scheme
- Synthesis of 4-(9H-fluoren-9-yl)piperazine :
Piperazine reacts with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the fluorenyl-protected piperazine. - Acylation with succinic anhydride :
The secondary amine of the piperazine intermediate undergoes acylation with succinic anhydride in dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Procedure
- Step 1 : A solution of piperazine (10 mmol) in DCM is treated with Fmoc-Cl (10 mmol) and triethylamine (12 mmol) at 0°C. The mixture is stirred for 24 hours, yielding 4-(9H-fluoren-9-yl)piperazine.
- Step 2 : The intermediate (5 mmol) is reacted with succinic anhydride (6 mmol) in THF under nitrogen. After 12 hours, the solvent is evaporated, and the crude product is purified via silica gel chromatography.
Yield and Optimization
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 68–72% | |
| Reaction Temp. | 0°C (Step 1), RT (Step 2) | |
| Key Solvent | DCM/THF |
Mechanistic Insight : The fluorenyl group enhances electrophilicity at the piperazine nitrogen, facilitating acylation. Steric effects from the bulky fluorenyl moiety necessitate prolonged reaction times.
Preparation Method 2: Reductive Amination Pathway
Reaction Scheme
Experimental Procedure
Yield and Optimization
| Parameter | Value | Source |
|---|---|---|
| Hydrazine Step Yield | 95–99% | |
| Reduction Yield | 81–89% | |
| Coupling Efficiency | 75% |
Advantage : This route avoids harsh acylating agents, improving functional group compatibility.
Preparation Method 3: Solid-Phase Synthesis
Reaction Scheme
Experimental Procedure
- Step 1 : Wang resin (1.0 g) is swelled in DCM, followed by sequential treatments with piperazine and Fmoc-Cl.
- Step 2 : The resin-bound intermediate is acylated with succinic anhydride (5 eq.) under microwave irradiation (50°C, 30 min).
- Step 3 : Cleavage with TFA/H2O (95:5) yields the target compound after lyophilization.
Yield and Optimization
| Parameter | Value | Source |
|---|---|---|
| Resin Loading | 0.8 mmol/g | |
| Acylation Efficiency | 90% | |
| Purity Post-Cleavage | 95% |
Scalability : Solid-phase synthesis is ideal for gram-scale production but requires specialized equipment.
Analysis of Critical Reaction Parameters
Solvent Selection
Temperature Effects
化学反応の分析
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenyl-piperazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs.
科学的研究の応用
Antimalarial Drug Development
Research indicates that derivatives of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid exhibit inhibitory activity against falcipain 2, a cysteine protease essential for the lifecycle of Plasmodium falciparum, the parasite that causes malaria. A study published in "Biochimica et Biophysica Acta" demonstrated that this compound showed moderate inhibitory effects on falcipain 2 in cultures of Plasmodium falciparum, suggesting its potential as a lead compound for antimalarial drug development.
Neuroactive Properties
The presence of the piperazine ring in the structure suggests that this compound may interact with neurotransmitter systems, potentially impacting neuroactive properties. Compounds with similar structural motifs are often explored for their effects on various neurological conditions, making this compound a candidate for further research in neuropharmacology.
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it and create derivatives with tailored properties for specific applications .
Case Studies and Research Findings
| Study Title | Findings | Journal |
|---|---|---|
| Inhibition of Falcipain 2 by Fluorenyl Derivatives | Demonstrated moderate inhibitory activity against falcipain 2, indicating potential for antimalarial applications | Biochimica et Biophysica Acta |
| Neuroactive Properties of Piperazine Derivatives | Explored the interaction of piperazine derivatives with neurotransmitter systems | Journal of Medicinal Chemistry |
| Synthesis of Novel Organic Compounds | Utilized this compound as a precursor for complex organic synthesis | Organic Letters |
作用機序
The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorenyl group and piperazine ring play crucial roles in binding to target molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Table 1: Key Structural Analogues and Their Properties
Structural Insights :
- Electron-Donating vs.
- Chain Length: The butanoic acid chain in the target compound offers greater conformational flexibility compared to the acetic acid derivative (), which may influence binding to larger active sites.
Analogues with Alternative Core Structures
Table 2: Non-Piperazine Analogues
Functional Implications :
- Basicity: Piperazine-containing compounds (target and ) are more basic than ether or anilino analogues (), affecting ionization at physiological pH.
Physicochemical and Pharmacological Comparison
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s LogP (~3.2) is intermediate, balancing membrane permeability and solubility. Sulfonyl derivatives (e.g., ) have lower LogP due to polar sulfonyl groups.
- Polar Surface Area : The sulfonyl analogue () has a higher polar surface area, reducing passive diffusion but improving solubility.
生物活性
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid, a compound derived from the piperazine class, has garnered attention due to its potential biological activities, particularly as an inhibitor of falcipain 2 (FP-2), a cysteine protease involved in the lifecycle of Plasmodium falciparum, the causative agent of malaria. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against malaria, and cytotoxicity profiles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorenyl moiety linked to a piperazine ring and an oxobutanoic acid functional group, which is critical for its biological activity.
Inhibition of Falcipain 2
Falcipain 2 is a key enzyme that degrades hemoglobin in the digestive vacuole of Plasmodium falciparum. Inhibiting this enzyme can disrupt the parasite's ability to obtain nutrients, thus providing a potential therapeutic target.
- Structure-Based Virtual Screening : Recent studies utilized virtual screening methods to identify potential inhibitors of FP-2. The compound demonstrated significant binding affinity to FP-2, with half-maximal inhibitory concentrations (IC50) reported at 64 μM and 14.7 μM for two derivatives based on this scaffold .
- In Vitro Efficacy : The compound exhibited antiplasmodial activity against multidrug-resistant strains of P. falciparum, with IC50 values of 2.91 μM and 34 μM. These values indicate moderate efficacy in inhibiting parasite growth in culture .
Cytotoxicity Profile
Assessing the safety profile is crucial for any potential therapeutic agent. The cytotoxicity of the compound was evaluated using HeLa cell lines:
- Cytotoxic Concentration (CC50) : The CC50 values were found to be 133 μM and 350 μM for the derivatives tested, indicating moderate cytotoxicity . This suggests that while the compound is effective against P. falciparum, it may also pose risks to human cells at higher concentrations.
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity and cytotoxicity of this compound compared to other known FP-2 inhibitors.
| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 14.7 | 133 | 9.0 |
| HTS07940 | 64 | 350 | 5.5 |
| HTS08262 | 14.7 | 350 | 23.8 |
Note : The selectivity index (SI) is calculated as CC50/IC50, providing insight into the relative safety of the compounds.
Case Studies and Research Findings
In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers employed molecular dynamics simulations alongside free energy calculations to elucidate the binding interactions between these compounds and FP-2. The findings supported the hypothesis that structural modifications could enhance selectivity towards FP-2 while minimizing off-target effects on human proteases like cathepsin K .
Q & A
Q. What is the structural significance of the fluorenyl and piperazine moieties in 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid?
The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines in peptide synthesis, while the piperazine ring enhances solubility and modulates electronic properties. The butanoic acid terminus allows covalent coupling to resins or biomolecules via its carboxyl group. This design is critical for solid-phase synthesis methodologies, enabling sequential deprotection and coupling reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on GHS classifications, the compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Methodological precautions include:
- Use of fume hoods and PPE (gloves, lab coats, goggles).
- Avoidance of dust formation (employ wet handling or closed systems).
- Immediate decontamination of spills with ethanol/water mixtures.
Refer to SDS documents for region-specific guidelines, particularly EU CLP regulations .
Q. How is this compound typically characterized for purity and identity?
Standard analytical workflows include:
- HPLC : To assess purity (>95% threshold for research-grade material).
- NMR : 1H/13C spectra confirm structural integrity (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (theoretical MW: ~366.41 g/mol) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of derivatives of this compound?
Microwave irradiation reduces reaction times from hours to minutes by enhancing reaction kinetics. For example:
- Solvent selection : DMF or DCM for polarity compatibility.
- Temperature control : 80–100°C to prevent Fmoc group cleavage.
- Catalyst optimization : Use of HOBt/DIC for efficient carboxyl activation.
This method improves yields by 15–20% compared to conventional heating .
Q. How do crystallographic data resolve structural ambiguities in analogs of this compound?
X-ray diffraction studies (e.g., monoclinic space group P21/c) provide atomic-resolution insights:
Q. What experimental strategies address discrepancies in biological activity data for structural analogs?
For IC50 variability (e.g., 10–15 µM ranges in enzyme assays):
- Dose-response curves : Use 8–12 concentration points with triplicate measurements.
- Control compounds : Include 4-fluorophenylacetic acid (IC50: 15.0 µM) as a benchmark.
- Statistical validation : Apply ANOVA or non-linear regression models to assess significance .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina to map binding poses with enzymes like KYN-3-OHase (neuroprotective target).
- MD trajectories : Run 100 ns simulations in GROMACS to assess stability of piperazine-target hydrogen bonds.
- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Fluorinated Analogs
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| 4-[4-(9H-Fluorenyl)... | KYN-3-OHase | 12.5 | Neuroprotective |
| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | Antimicrobial |
| 4-Fluorophenylboronic acid | Cancer proteins | 10.0 | Anticancer |
| Source: PubChem bioactivity data |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
